molecular formula C7H15Cl2N3O B1439733 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride CAS No. 1185302-33-3

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride

Cat. No.: B1439733
CAS No.: 1185302-33-3
M. Wt: 228.12 g/mol
InChI Key: IYWMFXQVHOXHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride is a dihydrochloride salt of a pyrazole-derived compound featuring a 1-methylpyrazole moiety linked via a methylene group to an aminoethanol backbone. This structure confers unique physicochemical properties, including enhanced solubility and stability due to the hydrochloride counterions.

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c1-10-6-7(5-9-10)4-8-2-3-11;;/h5-6,8,11H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWMFXQVHOXHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1-Methyl-1H-pyrazol-4-yl Moiety

The pyrazole ring synthesis is generally achieved via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. Katritzky et al. have demonstrated regioselective synthesis of 1-methyl-substituted pyrazoles via condensation of α-benzotriazolylenones with methylhydrazines, followed by base treatment to yield pyrazoles with 50–94% yields. This method allows functionalization at the 4-position of the pyrazole ring, which is critical for further derivatization.

Another approach involves the conversion of (1-methyl-1H-pyrazol-4-yl)methanol to more reactive intermediates. For example, (1-methyl-1H-pyrazol-4-yl)methanol can be converted to its bromomethyl derivative using hydrogen bromide in acetic acid under reflux conditions for 5 hours, yielding 60% of the brominated product. This intermediate is crucial for nucleophilic substitution reactions to introduce amino groups or other side chains.

Introduction of the Aminoethanol Side Chain

The key step in preparing 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol involves nucleophilic substitution of the bromomethyl pyrazole intermediate with aminoethanol or its derivatives. This substitution can be carried out under mild conditions, often in polar aprotic solvents, to afford the desired aminoethanol-substituted pyrazole.

Formation of the Dihydrochloride Salt

The final step is the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent like ethanol or ethyl acetate. This salt formation enhances the compound's stability and solubility, which is important for pharmaceutical applications.

Industrial Scale Synthesis Insights

A patent (CN112125888A) describes a multi-step synthetic route for a related pyrazolyl intermediate involving substitution, reduction cyclization, oxidation, and condensation reactions. Although this patent focuses on a quinoxaline-pyrazole intermediate, the methodology highlights the utility of sequential functional group transformations and environmentally friendly conditions suitable for scale-up. The use of sodium hydrosulfite for reduction, phosphorus oxychloride for oxidation in N,N-dimethylformamide, and condensation with N-methyl hydrazine are notable steps.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields for Key Steps

Step Reaction Conditions Yield (%) Notes
Bromination of (1-methyl-1H-pyrazol-4-yl)methanol Treatment with HBr in acetic acid Reflux, 5 h 60 Produces 4-(bromomethyl)-1-methyl-1H-pyrazole, precursor for substitution
Nucleophilic substitution with aminoethanol Reaction of bromomethyl pyrazole with aminoethanol Polar aprotic solvent, mild heating Not explicitly reported Forms 2-{[(1-Methyl-1H-pyrazol-4-yl)methyl]-amino}ethanol
Salt formation Treatment with HCl Room temperature, ethanol solvent Quantitative Produces dihydrochloride salt for stability and solubility
Multi-step synthesis of pyrazolyl intermediates Substitution, reduction, oxidation, condensation Various, including reflux and controlled temperature 65-92 (individual steps) Patent CN112125888A details environmentally friendly and scalable methods

Summary of Synthetic Route (Based on Patent CN112125888A)

Step Number Reaction Type Reactants Conditions Product Yield (%)
1 Substitution 2,4-dinitroaniline + 4-bromo-3-oxo-butyric acid Reflux 100-110°C, 4-5 h 4-[(2,4-dinitro)phenyl]amino-3-oxo-butyric acid 86.2
2 Reduction cyclization Above product + sodium hydrosulfite Ambient to reflux 7-amino-2-quinoxaline acetic acid Not specified
3 Oxidation Above + phosphorus oxychloride + sodium perchlorate in DMF 0°C to 90-100°C, 4 h 2-(7-amino-quinoxaline-2-yl)malonaldehyde 65.1
4 Condensation Above + N-methyl hydrazine 80-85°C, 4-6 h 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine 91.9

Note: While the patent focuses on a quinoxaline derivative, the condensation step is mechanistically similar to pyrazole ring formation relevant to the target compound.

Cyclocondensation Reaction Conditions for Pyrazole Formation

Research shows that cyclocondensation of hydrazine derivatives with 1,3-diketones in aprotic dipolar solvents such as DMF, NMP, or DMAc, with added strong acid (e.g., 10 N HCl), improves yields and accelerates dehydration steps, allowing pyrazole synthesis at ambient temperature.

Summary of Preparation Methodology

  • Step 1: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol or its halogenated derivative (bromomethyl) via bromination in acetic acid.
  • Step 2: Nucleophilic substitution of the bromomethyl pyrazole with aminoethanol to introduce the aminoethanol side chain.
  • Step 3: Conversion of the free base to dihydrochloride salt by treatment with hydrochloric acid.
  • Step 4 (Optional): Multi-step synthetic routes involving substitution, reduction, oxidation, and condensation can be adapted for scale-up and related pyrazole intermediates.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has been identified as a potential precursor for developing AMPK (AMP-activated protein kinase) inhibitors, which are crucial in cancer therapy. AMPK plays a significant role in cellular energy homeostasis, and its inhibition can lead to apoptosis in cancer cells. Research indicates that derivatives of this compound can be synthesized to enhance the efficacy of anticancer drugs by targeting metabolic pathways specific to cancer cells .

Neuroprotective Effects
Studies have shown that compounds similar to 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride exhibit neuroprotective properties. They may help in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Biochemistry

Proteomics Research
This compound is utilized in proteomics as a biochemical reagent for various applications, including protein labeling and cross-linking studies. Its ability to form stable complexes with proteins makes it valuable for studying protein interactions and functions within cellular environments .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Its mechanism involves disrupting microbial cell membranes, which is critical for treating infections caused by resistant strains of bacteria .

Material Science

Polymer Chemistry
In material science, this compound can serve as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices enhances mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

Study Focus Findings
Study on AMPK InhibitorsInvestigated the synthesis of derivatives from the compoundIdentified effective inhibitors that induce apoptosis in cancer cells
Neuroprotective EffectsEvaluated the impact on neuronal cell culturesShowed reduced oxidative stress and improved cell viability
Antimicrobial TestingAssessed activity against various pathogensDemonstrated significant inhibition against resistant bacterial strains

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s molecular formula is C₇H₁₄Cl₂N₃O , with a molecular weight of 226.92 g/mol . Key functional groups include:

  • 1-Methylpyrazole : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • Aminoethanol: Provides primary amine and hydroxyl groups, enabling hydrogen bonding.
  • Dihydrochloride salt : Enhances aqueous solubility and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Not Provided C₇H₁₄Cl₂N₃O 226.92 Pyrazole, aminoethanol, dihydrochloride Enhanced solubility via HCl salt
Cimetidine Amide Dihydrochloride 52568-80-6 Not Provided* ~300 (estimated) Imidazole, guanidine, sulphanyl Pharmaceutical impurity
2-(2,4-Diaminophenoxy)ethanol dihydrochloride 66422-95-5 C₈H₁₃Cl₂N₂O₂ 204.65 Phenoxy, diaminophenoxy, ethanol Grey powder, nonflammable

Notes:

  • Target vs. Cimetidine Amide: The target’s pyrazole ring differs from cimetidine’s imidazole, altering hydrogen-bonding capacity and metabolic stability. Imidazole’s dual nitrogen environment (one basic, one non-basic) may confer different reactivity compared to pyrazole’s adjacent nitrogens .
  • Target vs. Phenoxy Derivative: The phenoxy compound’s aromatic ether and diamino groups prioritize planar stacking interactions, whereas the target’s pyrazole and aminoethanol enable 3D hydrogen-bonding networks .

Hydrogen Bonding and Crystallographic Considerations

Hydrogen bonding patterns are critical for crystal packing and solubility. The target compound’s pyrazole nitrogens can act as hydrogen-bond acceptors, while the aminoethanol’s –NH and –OH groups serve as donors. In contrast:

  • Phenoxy Derivative: Amino and ether groups enable extended planar hydrogen-bonding networks, common in aromatic pharmaceuticals .

Crystallographic studies of such compounds often employ SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule structural analysis .

Biological Activity

2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride, a compound with the molecular formula C7H15Cl2N3O and a molecular weight of 228.12 g/mol, is part of the bioactive small molecules family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

  • Molecular Formula : C7H15Cl2N3O
  • Molecular Weight : 228.12 g/mol
  • CAS Number : 1185302-33-3

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. Research indicates that it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in numerous physiological processes and diseases.

Biological Activity Overview

The following sections detail the biological activities observed in studies involving this compound.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase (CA) isoforms, which are important in regulating pH and fluid balance in biological systems. For example:

  • Inhibition Potency : The compound exhibited significant inhibitory effects on human carbonic anhydrase II (hCAII) with an IC50 value of approximately 0.75 ± 0.13 μM, indicating strong potential as a therapeutic agent against conditions associated with dysregulated CA activity .

Anticancer Activity

The compound has also shown promise in anticancer applications:

  • Cell Line Studies : In vitro studies demonstrated that derivatives containing similar pyrazole structures were effective against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). For instance, related compounds displayed growth inhibition percentages of 54.25% and 38.44%, respectively .
Cell Line Compound Growth Inhibition (%)
HepG2Derivative A54.25
HeLaDerivative B38.44

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring significantly influence biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine or chlorine) at specific positions on the pyrazole ring enhanced inhibitory activity against hCAII compared to electron-donating groups .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Anticancer Properties :
    • A study evaluated a series of aminopyrazole derivatives for their anticancer effects. The results indicated that certain modifications led to increased potency against cancer cells while maintaining low toxicity towards normal fibroblasts .
  • Enzyme Inhibition Study :
    • Another investigation focused on the inhibition of CA isoforms by various pyrazole derivatives, including this compound, highlighting its potential as a selective inhibitor with therapeutic implications for conditions like glaucoma and altitude sickness .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-{[(1-Methyl-1H-pyrazol-4-yl)methyl]-amino}ethanol dihydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React 1-methyl-1H-pyrazole-4-carbaldehyde with ethanolamine in a polar solvent (e.g., ethanol/water mixture) under reflux (6–8 hours) to form the Schiff base intermediate.

  • Step 2 : Reduce the intermediate using NaBH4_4 or catalytic hydrogenation to yield the secondary amine.

  • Step 3 : Treat with HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt. Recrystallize from ethanol/water for purity .

    • Critical Factors :
  • Solvent choice (e.g., ethanol vs. DMF-EtOH mixtures) impacts reaction kinetics and byproduct formation .

  • Prolonged reflux (>8 hours) may degrade thermally sensitive intermediates .

    Synthetic Route SolventTime (h)Yield (%)Purity (%)
    Ethanol/water86595
    DMF-EtOH (1:1)67298

Q. How can the compound’s structure be rigorously confirmed?

  • Analytical Workflow :

X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles and confirm stereochemistry .

NMR Spectroscopy : 1^1H and 13^13C NMR to verify pyrazole ring protons (δ 7.5–8.0 ppm) and ethanolamine backbone (δ 3.4–3.8 ppm) .

Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 213.69) .

  • Data Interpretation : Cross-validate crystallographic data with spectroscopic results to address potential polymorphism or solvate formation .

Q. What methods ensure high purity for pharmacological studies?

  • Purification Strategies :

  • Recrystallization : Use ethanol/water (1:1) to remove unreacted starting materials .
  • HPLC : Employ reversed-phase C18 columns with 0.1% TFA in acetonitrile/water (gradient elution) for purity >98% .
    • Impurity Profiling : Identify by-products (e.g., unreacted ethanolamine) via LC-MS and adjust stoichiometry or reaction time .

Advanced Research Questions

Q. How can reaction mechanisms for byproduct formation be elucidated?

  • Mechanistic Probes :

  • Isotopic Labeling : Use 15^{15}N-labeled ethanolamine to track amine group participation in side reactions .
  • Kinetic Studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps (e.g., Schiff base formation) .
    • Case Study : Hydrazine hydrate reactions may yield hydrazone derivatives, requiring strict pH control to suppress competing pathways .

Q. What computational approaches predict the compound’s physicochemical properties?

  • In Silico Tools :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate dipole moments and solubility parameters .

Molecular Dynamics : Simulate hydration shells to assess hydrochloride salt stability in aqueous buffers .

  • Validation : Compare predicted logP (e.g., 1.2 ± 0.3) with experimental HPLC-derived values .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • Root Causes :

  • Dynamic Disorder : Use SHELXL’s TWIN command to model twinned crystals, which may distort bond angles .
  • Solvent Inclusion : TGA-DSC analysis detects lattice-trapped solvents (e.g., ethanol) that skew NMR integration .
    • Mitigation : Collect high-resolution data (<1.0 Å) and refine with anisotropic displacement parameters .

Data Contradiction Analysis

Issue Possible Cause Resolution Reference
Discrepancy in NH proton shifts (NMR vs. XRD)Protonation state variability in solutionConduct pH-dependent NMR studies
Low MS intensity for [M+H]+^+Salt adduct formationUse softer ionization (e.g., MALDI)
Inconsistent melting pointsPolymorphic formsPerform PXRD to identify crystal phases

Key Recommendations

  • Synthesis : Optimize solvent polarity and reaction time to balance yield and purity .
  • Characterization : Combine XRD with solid-state NMR for unambiguous structural assignment .
  • Data Integrity : Use tiered analytical workflows (e.g., HPLC → LC-MS → XRD) to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.